molecular formula C7H7N3O4 B250602 2,3-Dinitro-4-amino-toluene

2,3-Dinitro-4-amino-toluene

Cat. No. B250602
M. Wt: 197.15 g/mol
InChI Key: XPZIHYPNPPPMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dinitro-4-amino-toluene (DNAT) is a chemical compound that belongs to the group of nitroaromatic compounds. It is widely used in the field of scientific research due to its unique properties and characteristics. DNAT is a yellow crystalline powder that is highly explosive and toxic in nature. The compound is mainly used in the synthesis of various organic compounds and as a starting material for the production of dyes, pigments, and explosives.

Mechanism of Action

The mechanism of action of 2,3-Dinitro-4-amino-toluene is not fully understood. However, it is believed that the compound acts as a mutagen and a carcinogen. It can cause DNA damage by forming adducts with DNA bases. 2,3-Dinitro-4-amino-toluene can also cause oxidative stress and induce apoptosis in cells.
Biochemical and Physiological Effects:
2,3-Dinitro-4-amino-toluene has been shown to have various biochemical and physiological effects. It can cause DNA damage, oxidative stress, and induce apoptosis in cells. 2,3-Dinitro-4-amino-toluene has also been shown to have toxic effects on the liver and kidneys. It can cause liver damage and renal failure in animals.

Advantages and Limitations for Lab Experiments

2,3-Dinitro-4-amino-toluene is a highly reactive and explosive compound. It should be handled with extreme care in the laboratory. The compound is mainly used as a starting material for the synthesis of various organic compounds. 2,3-Dinitro-4-amino-toluene is also used as a reagent in the analysis of amino acids and peptides. However, due to its toxic and explosive nature, it has limited applications in the laboratory.

Future Directions

There are several future directions for the use of 2,3-Dinitro-4-amino-toluene in scientific research. 2,3-Dinitro-4-amino-toluene-modified electrodes can be used for the development of electrochemical sensors for the detection of various analytes. 2,3-Dinitro-4-amino-toluene can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. Further research is needed to fully understand the mechanism of action of 2,3-Dinitro-4-amino-toluene and its potential applications in various fields of science.
Conclusion:
In conclusion, 2,3-Dinitro-4-amino-toluene is a highly reactive and explosive compound that is widely used in scientific research. The compound is mainly used in the synthesis of various organic compounds and as a starting material for the production of dyes, pigments, and explosives. 2,3-Dinitro-4-amino-toluene has several biochemical and physiological effects and can cause DNA damage, oxidative stress, and induce apoptosis in cells. 2,3-Dinitro-4-amino-toluene has limited applications in the laboratory due to its toxic and explosive nature. However, there are several future directions for the use of 2,3-Dinitro-4-amino-toluene in scientific research, including the development of electrochemical sensors and the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis Methods

2,3-Dinitro-4-amino-toluene can be synthesized by the nitration of toluene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50-60°C and produces a mixture of isomers. The desired isomer, 2,3-Dinitro-4-amino-toluene, can be isolated by recrystallization from the reaction mixture.

Scientific Research Applications

2,3-Dinitro-4-amino-toluene is widely used in scientific research due to its unique properties and characteristics. The compound is mainly used in the synthesis of various organic compounds and as a starting material for the production of dyes, pigments, and explosives. 2,3-Dinitro-4-amino-toluene is also used as a reagent in the analysis of amino acids and peptides. It is used in the preparation of 2,3-Dinitro-4-amino-toluene-modified electrodes for electrochemical sensing applications. 2,3-Dinitro-4-amino-toluene is also used in the synthesis of various heterocyclic compounds such as triazoles, pyridines, and pyrimidines.

properties

IUPAC Name

4-methyl-2,3-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZIHYPNPPPMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.